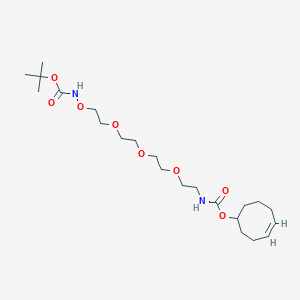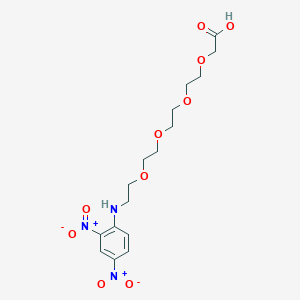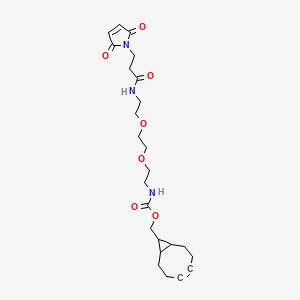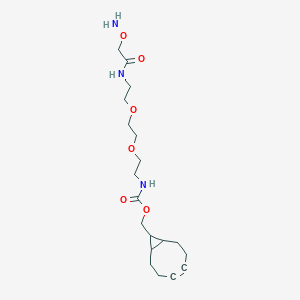
DNP-PEG3-CH2 NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DNP-PEG3-CH2 NHS ester is a compound that combines a dinitrophenyl (DNP) group with a polyethylene glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and biochemical research due to its ability to react with primary amines to form stable amide bonds . The PEG linker enhances the solubility of the compound in aqueous media, making it suitable for various biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DNP-PEG3-CH2 NHS ester typically involves the following steps:
Activation of PEG: The PEG linker is first activated by reacting it with a suitable activating agent such as N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Introduction of DNP Group: The activated PEG is then reacted with a dinitrophenyl (DNP) derivative to introduce the DNP group.
Formation of NHS Ester: Finally, the DNP-PEG intermediate is reacted with NHS to form the this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, purification steps, and quality assurance to ensure high purity and yield .
Types of Reactions:
Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Primary Amines: Reacts with primary amines at neutral or slightly basic pH (7-9) to form amide bonds.
Water: Hydrolysis of the NHS ester occurs in aqueous conditions.
Major Products:
Amide Bonds: Formed when the NHS ester reacts with primary amines.
Carboxylic Acid: Formed upon hydrolysis of the NHS ester.
科学研究应用
DNP-PEG3-CH2 NHS ester has a wide range of applications in scientific research:
Bioconjugation: Used to link biomolecules such as proteins, peptides, and oligonucleotides through stable amide bonds
Drug Delivery: The PEG linker enhances solubility and stability, making it useful in drug delivery systems.
Membrane Transport Studies: The DNP group is involved in studies related to ion transport across membranes.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
作用机制
The primary mechanism of action of DNP-PEG3-CH2 NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine groups on biomolecules, resulting in the formation of a covalent bond. This reaction is highly specific and efficient, making it ideal for bioconjugation applications . The PEG linker enhances the solubility and stability of the conjugated molecules, while the DNP group can participate in various biochemical processes.
相似化合物的比较
DNP-PEG3-NH2: Contains an amine group instead of an NHS ester, used for different types of conjugation reactions.
Azido-PEG-NHS ester: Contains an azido group, used for click chemistry reactions.
Fmoc-PEG-NHS ester: Contains a fluorenylmethyloxycarbonyl (Fmoc) group, used in peptide synthesis.
Uniqueness: DNP-PEG3-CH2 NHS ester is unique due to its combination of a DNP group, a PEG linker, and an NHS ester. This combination allows for efficient bioconjugation, enhanced solubility, and participation in various biochemical processes. The presence of the DNP group also makes it suitable for studies related to membrane transport and other biochemical applications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O11/c23-16-3-4-17(24)20(16)33-18(25)12-32-10-9-31-8-7-30-6-5-19-14-2-1-13(21(26)27)11-15(14)22(28)29/h1-2,11,19H,3-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCSXVLEQQLRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114712.png)












